1H,3H-Furo[3,4-c]furan, tetrahydro-
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Overview
Description
1H,3H-Furo[3,4-c]furan, tetrahydro- is a chemical compound with the molecular formula C6H10O2 It is a bicyclic ether, specifically a tetrahydrofuran derivative, and is known for its unique structure which includes a fused furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,3H-Furo[3,4-c]furan, tetrahydro- can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate diols or the use of furan derivatives under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 1H,3H-Furo[3,4-c]furan, tetrahydro- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1H,3H-Furo[3,4-c]furan, tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced furan derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Lactones, carboxylic acids
Reduction: Reduced furan derivatives
Substitution: Alkylated or acylated furan derivatives
Scientific Research Applications
1H,3H-Furo[3,4-c]furan, tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H,3H-Furo[3,4-c]furan, tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H,3H-Furo[3,4-c]furan, tetrahydro- can be compared with other similar compounds such as:
Magnolin: A natural compound found in Magnolia flos, known for its anti-inflammatory and anti-cancer properties.
Sesartemin: A lignan derivative with potential biological activities.
Episesartemin A and B: Stereoisomers of sesartemin with distinct chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1H,3H-Furo[3,4-c]furan, tetrahydro- in its applications and reactivity.
Properties
CAS No. |
5175-36-0 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C6H10O2/c1-5-2-8-4-6(5)3-7-1/h5-6H,1-4H2 |
InChI Key |
HYKQSAMEQTXOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2CO1 |
Origin of Product |
United States |
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